3-Acetamido-5-bromobenzoic acid
CAS No.: 78238-11-6
Cat. No.: VC2344249
Molecular Formula: C9H8BrNO3
Molecular Weight: 258.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78238-11-6 |
|---|---|
| Molecular Formula | C9H8BrNO3 |
| Molecular Weight | 258.07 g/mol |
| IUPAC Name | 3-acetamido-5-bromobenzoic acid |
| Standard InChI | InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | LDQYJSYWTYAMBA-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
| Canonical SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
Introduction
Chemical Structure and Properties
Basic Chemical Information
3-Acetamido-5-bromobenzoic acid possesses distinctive chemical characteristics defined by its molecular structure and reactive functional groups.
| Property | Value |
|---|---|
| Chemical Name | 3-Acetamido-5-bromobenzoic acid |
| CAS Registry Number | 78238-11-6 |
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol |
| IUPAC Name | 3-acetamido-5-bromobenzoic acid |
| Synonyms | 3-bromo-5-acetamidobenzoic acid |
| PubChem CID | 4402648 |
The chemical structure features a benzoic acid core with an acetamido (-NHCOCH₃) group at position 3 and a bromine atom at position 5. The presence of these substituents influences the compound's chemical behavior, solubility, and reactivity .
Structural Identifiers
For chemical database and computational purposes, the following structural identifiers are utilized:
| Identifier Type | Value |
|---|---|
| SMILES | CC(=O)NC1=CC(=CC(=C1)C(=O)O)Br |
| InChI | InChI=1S/C9H8BrNO3/c1-5(12)11-8-3-6(9(13)14)2-7(10)4-8/h2-4H,1H3,(H,11,12)(H,13,14) |
| InChIKey | LDQYJSYWTYAMBA-UHFFFAOYSA-N |
These structural notations provide standardized ways to represent the compound's structure in chemical databases and information systems .
Physical Properties
The physical properties of 3-Acetamido-5-bromobenzoic acid play a crucial role in determining its behavior in various chemical and biological systems.
Physical State and Appearance
3-Acetamido-5-bromobenzoic acid is typically found as a solid at room temperature and standard pressure conditions.
Spectroscopic Properties
Spectroscopic analysis provides valuable information about the compound's structural characteristics. Particularly important for this compound is its molecular ion peaks in mass spectrometry, with the following mass-to-charge ratios:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 257.97603 | 144.8 |
| [M+Na]⁺ | 279.95797 | 146.4 |
| [M+NH₄]⁺ | 275.00257 | 148.0 |
| [M+K]⁺ | 295.93191 | 148.2 |
| [M-H]⁻ | 255.96147 | 144.1 |
| [M+Na-2H]⁻ | 277.94342 | 146.7 |
| [M]⁺ | 256.96820 | 143.3 |
| [M]⁻ | 256.96930 | 143.3 |
These mass spectrometry data are essential for the identification and characterization of the compound in analytical applications .
| Safety Parameter | Classification |
|---|---|
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335 (Causes skin irritation, causes serious eye irritation, may cause respiratory irritation) |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
| Hazard Codes | Xi, Xn (Irritant) |
| Risk Statements | 22 |
This safety information is crucial for the proper handling, storage, and disposal of the compound in laboratory and industrial settings .
Applications and Research
Chemical Applications
3-Acetamido-5-bromobenzoic acid serves as a valuable chemical intermediate and building block in organic synthesis. The presence of the carboxylic acid group, acetamido group, and bromine atom in the molecule provides multiple sites for chemical transformations and functionalization.
Related Compounds
Structurally Similar Compounds
Several compounds share structural similarities with 3-Acetamido-5-bromobenzoic acid, differing in the position of substituents or the nature of functional groups:
| Compound | CAS Number | Molecular Formula | Key Differences |
|---|---|---|---|
| 3-Amino-5-bromobenzoic acid | 42237-85-4 | C₇H₆BrNO₂ | Lacks the acetamido group, has a primary amine instead |
| 2-Acetamido-5-bromobenzoic acid | 38985-79-4 | C₉H₈BrNO₃ | Acetamido group at position 2 instead of position 3 |
| 3-Acetamido-5-aminobenzoic acid | 15089-84-6 | C₉H₁₀N₂O₃ | Has an amino group instead of bromine at position 5 |
| 3-Acetamido-5-carboxybenzeneboronic acid | 108749-15-1 | C₉H₁₀BNO₅ | Has a boronic acid group instead of bromine |
These related compounds often share similar synthetic pathways and chemical behaviors, with variations in reactivity and properties based on their specific substituents .
Derivatives and Analogs
Derivatives and analogs of 3-Acetamido-5-bromobenzoic acid can be obtained through various chemical transformations:
-
Esterification of the carboxylic acid group
-
Amidation of the carboxylic acid group
-
Cross-coupling reactions at the bromine position
-
Modification of the acetamido group
-
Introduction of additional substituents to the aromatic ring
These derivatives expand the chemical space around 3-Acetamido-5-bromobenzoic acid and potentially offer enhanced properties or specific functionalities for various applications .
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